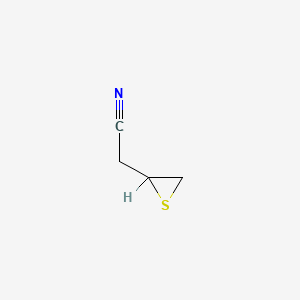

Thiiraneacetonitrile

Description

Thiiraneacetonitrile (C₃H₃NS) is a sulfur-containing organic compound characterized by a thiirane (a three-membered cyclic sulfide) ring bonded to an acetonitrile group. It is identified as an epithionitrile hydrolysis product of sinigrin, a glucosinolate found in Brassicaceae species such as horseradish . This compound exhibits a distinctive sweaty, gas-like aroma of medium intensity, contributing to the odor profile of horseradish root . Its formation occurs under specific enzymatic hydrolysis conditions, distinguishing it from other glucosinolate degradation products like isothiocyanates or nitriles.

Properties

CAS No. |

58130-93-1 |

|---|---|

Molecular Formula |

C4H5NS |

Molecular Weight |

99.16 g/mol |

IUPAC Name |

2-(thiiran-2-yl)acetonitrile |

InChI |

InChI=1S/C4H5NS/c5-2-1-4-3-6-4/h4H,1,3H2 |

InChI Key |

BKIZJNMVTRYGSW-UHFFFAOYSA-N |

SMILES |

C1C(S1)CC#N |

Canonical SMILES |

C1C(S1)CC#N |

Other CAS No. |

76786-80-6 58130-93-1 |

Synonyms |

3,4-epithiobutanenitrile 3,4-epithiobutanenitrile, (+-)-isomer 3,4-epithiobutanenitrile, (35S(+-))-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiirane Derivatives

Thiiraneacetonitrile belongs to the thiirane family, which includes compounds with a three-membered sulfur ring. Comparisons with other thiirane derivatives highlight differences in substituents and properties:

- Structural Impact: The acetonitrile group in this compound introduces polarity, likely increasing solubility in polar solvents compared to non-polar thiirane derivatives. The strained thiirane ring enhances reactivity, similar to ethylene oxide but with sulfur’s nucleophilic character .

Glucosinolate Hydrolysis Products

This compound is distinct from other sinigrin hydrolysis products:

- Functional Differences : Unlike the irritant allyl isothiocyanate, this compound’s odor profile is less intense but chemically unique. Its formation requires epithiospecifier proteins (ESPs), which redirect hydrolysis from isothiocyanates to epithionitriles .

Comparison with Functional Analogs (Volatile Odorants)

This compound shares a role as a volatile odorant with pyrazine derivatives, though structurally unrelated:

- Key Insight : Despite low abundances, pyrazines exhibit higher odor potency due to lower odor thresholds, whereas this compound’s moderate intensity suggests a higher odor threshold .

Comparison with Heterocyclic Nitriles

This compound’s nitrile group and heterocyclic structure invite comparison with other nitrile-containing heterocycles:

- Reactivity : this compound’s small ring strain may lead to ring-opening reactions under acidic or nucleophilic conditions, unlike more stable five-membered heterocycles (e.g., thiophenes) .

Data Gaps and Research Needs

- Physical Properties: Limited data on boiling point, solubility, or stability of this compound.

- Toxicity: No direct studies on its safety profile; inferred risks include cyanide release (from nitrile group) and sulfur reactivity.

- Applications: Potential in flavor chemistry warrants further study, contrasting with pyrazines’ established use in fragrances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.